(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine
Overview
Description
(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine: is a chemical compound with the molecular formula C14H23NO. It is a derivative of phenethylamine and is known for its unique structural features, including a 2,2-dimethylpropyl group attached to a 2-(4-methoxyphenyl)ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine typically involves the following steps:
Bromination: The starting material, 4-methoxyphenyl ethylamine, undergoes bromination to introduce a bromo group at the para position of the phenyl ring.
Nucleophilic Substitution: The brominated compound is then treated with 2,2-dimethylpropylamine under nucleophilic substitution conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a suitable solvent, such as dichloromethane, and a base to neutralize the by-products.
Chemical Reactions Analysis
(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or phenyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized derivatives of the original compound.
Scientific Research Applications
(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of neurotransmitter systems and receptor binding assays.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine: can be compared with other similar compounds, such as:
N-ethyl-N-(4-methoxyphenyl)amine: Similar structure but with an ethyl group instead of a 2,2-dimethylpropyl group.
N-(2-methoxyphenyl)ethylamine: Similar phenyl group but with a different amine substituent.
N-(4-methoxyphenyl)propylamine: Similar amine group but with a propyl group instead of a 2,2-dimethylpropyl group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2,2-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-14(2,3)11-15-10-9-12-5-7-13(16-4)8-6-12/h5-8,15H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTDGWPVYMURHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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